1,2,5-Thiadiazole-3,4-dicarbonitrile
Overview
Description
1,2,5-Thiadiazole-3,4-dicarbonitrile is a useful research compound. Its molecular formula is C4N4S and its molecular weight is 136.14 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
1,2,5-Thiadiazole-3,4-dicarbonitrile is a chemical compound that has been extensively researched for its potential applications in various fields
Mode of Action
This involves the transfer of electron density from the aryl donor groups to the particle orbital localized on the BTZ group .
Biochemical Pathways
. This suggests that they may influence photochemical reactions and related biochemical pathways.
Result of Action
, suggesting that they may have effects on light absorption and emission at the molecular level.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reaction of similar compounds in an aprotic dipolar solvent was facilitated and occurred much faster than in a less polar organic solvent . This suggests that the solvent environment can significantly influence the action, efficacy, and stability of these compounds.
Biochemical Analysis
Biochemical Properties
1,2,5-Thiadiazole-3,4-dicarbonitrile plays a crucial role in various biochemical reactions. It has been synthesized and evaluated for its potential as an antimicrobial agent, showing effectiveness against a range of microbial strains, including bacteria and fungi. The compound interacts with enzymes and proteins involved in microbial cell wall synthesis, leading to the disruption of these processes. Additionally, this compound has shown promise as an anticancer agent, interacting with key biomolecules involved in cell proliferation and apoptosis .
Cellular Effects
This compound exhibits significant effects on various types of cells and cellular processes. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis by modulating cell signaling pathways and gene expression . The compound also affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and energy production.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. The compound binds to enzymes and proteins, inhibiting their activity and leading to the disruption of cellular processes. For example, in cancer cells, this compound inhibits the activity of enzymes involved in DNA replication and repair, resulting in cell cycle arrest and apoptosis . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under normal laboratory conditions, but its degradation can occur under extreme conditions such as high temperature and strong acidic or basic environments . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .
Properties
IUPAC Name |
1,2,5-thiadiazole-3,4-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4N4S/c5-1-3-4(2-6)8-9-7-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCOHPKFJGEXCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=NSN=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396928 | |
Record name | 1,2,5-thiadiazole-3,4-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23347-22-0 | |
Record name | 1,2,5-thiadiazole-3,4-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1,2,5-Thiadiazole-3,4-dicarbonitrile so useful in porphyrazine synthesis?
A1: this compound readily undergoes cyclotetramerization reactions with other suitable partners, leading to the formation of porphyrazines [, ]. This compound's structure allows for the creation of both symmetrical porphyrazines (containing only 1,2,5-thiadiazole units) and unsymmetrical ones with various substituents.
Q2: How do the properties of porphyrazines change with the incorporation of 1,2,5-thiadiazole units?
A2: Research indicates that incorporating 1,2,5-thiadiazole units into porphyrazines significantly impacts their electronic properties []. The electron-deficient nature of 1,2,5-thiadiazole influences the overall electron distribution within the macrocycle, impacting properties like UV/Vis absorption and nonlinear optical behavior. This makes these modified porphyrazines potentially useful for applications like optical limiting.
Q3: Can you provide an example of how this compound is used to create unsymmetrical porphyrazines?
A3: One study [] successfully synthesized unsymmetrical porphyrazines by co-cyclizing this compound with 3,6-diamyloxyphthalodinitrile. This reaction, carried out in the presence of magnesium or lithium amylate, yielded a mixture of porphyrazines with varying ratios of 1,2,5-thiadiazole and 1,4-diamyloxybenzene moieties.
Q4: What are the advantages of studying unsymmetrical porphyrazines containing 1,2,5-thiadiazole units?
A4: Unsymmetrical porphyrazines offer a wider range of properties compared to their symmetrical counterparts. By systematically altering the ratio and arrangement of electron-deficient 1,2,5-thiadiazole and electron-donating groups (like 1,4-diamyloxybenzene), researchers can fine-tune the macrocycle's electronic properties for specific applications [].
Q5: Besides porphyrazines, what other compounds can be synthesized using this compound?
A5: this compound reacts with various alkynes in the presence of tetrasulfur tetranitride (S4N4) []. This reaction can produce 1,3,5,2,4-trithiadiazepines and 1,2,5-thiadiazoles, offering routes to diverse heterocyclic structures. For instance, reacting this compound with butynedinitrile yields 1,3,5,2,4-trithiadiazepine-6,7-dicarbonitrile and this compound [].
Q6: How is the structure of these complex macrocycles confirmed?
A6: Techniques like single-crystal X-ray crystallography play a crucial role in elucidating the structures of these complex macrocycles. For instance, researchers have successfully determined the structures of several symmetrical and unsymmetrical porphyrazines, including (S2A2)PzH2 and (A4)PzH2, using this technique [].
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